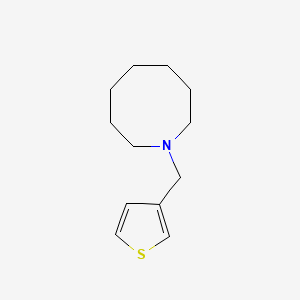

1-(3-thienylmethyl)azocane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-thienylmethyl)azocane, also known as TMA-2, is a psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, who was interested in discovering new psychoactive compounds. TMA-2 is a structural analog of mescaline, a naturally occurring psychedelic substance found in the peyote cactus. TMA-2 has been studied for its potential therapeutic applications, as well as its effects on the central nervous system.

Mecanismo De Acción

The exact mechanism of action of 1-(3-thienylmethyl)azocane is not fully understood, but it is believed that it acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. 1-(3-thienylmethyl)azocane also has affinity for other serotonin receptors and dopamine receptors, which may contribute to its psychoactive effects. 1-(3-thienylmethyl)azocane has been shown to induce visual hallucinations, altered perception of time, and changes in mood and emotions.

Biochemical and Physiological Effects:

1-(3-thienylmethyl)azocane has been found to have a number of biochemical and physiological effects on the body. Studies have shown that 1-(3-thienylmethyl)azocane can increase heart rate and blood pressure, as well as cause vasoconstriction. 1-(3-thienylmethyl)azocane has also been found to increase body temperature and cause sweating. These effects are similar to those seen with other psychoactive substances, such as amphetamines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-thienylmethyl)azocane has several advantages and limitations for use in laboratory experiments. One advantage is that it has a unique mechanism of action that may make it useful for studying the role of serotonin and dopamine in the brain. 1-(3-thienylmethyl)azocane also has a relatively long half-life, which means that its effects can be studied over a longer period of time. However, 1-(3-thienylmethyl)azocane is a controlled substance and is subject to strict regulations. It is also a potent psychoactive substance and must be handled with care.

Direcciones Futuras

There are several future directions for research on 1-(3-thienylmethyl)azocane. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. Further studies are needed to determine the safety and efficacy of 1-(3-thienylmethyl)azocane in humans. Another area of interest is its mechanism of action, which is not fully understood. Future studies could focus on elucidating the molecular pathways involved in 1-(3-thienylmethyl)azocane's effects on the brain. Finally, there is a need for further research on the long-term effects of 1-(3-thienylmethyl)azocane on the body, particularly with regard to its potential for addiction and dependence.

Conclusion:

1-(3-thienylmethyl)azocane is a psychoactive substance that has been studied for its potential therapeutic applications and effects on the central nervous system. It has a unique mechanism of action and has been found to enhance the release of serotonin and dopamine in the brain. 1-(3-thienylmethyl)azocane has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound. While 1-(3-thienylmethyl)azocane has potential as a therapeutic agent, further studies are needed to determine its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of 1-(3-thienylmethyl)azocane involves several steps, starting with the reaction between 3-thiophenemethyl chloride and 1,2-diaminoethane. This reaction produces 1-(3-thienylmethyl)ethylenediamine, which is then reacted with sodium nitrite and hydrochloric acid to produce the azo compound. The final step involves the reduction of the azo compound with sodium dithionite to produce 1-(3-thienylmethyl)azocane. The synthesis of 1-(3-thienylmethyl)azocane is a complex process that requires specialized equipment and knowledge of organic chemistry.

Aplicaciones Científicas De Investigación

1-(3-thienylmethyl)azocane has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-(3-thienylmethyl)azocane has a unique mechanism of action that may make it effective in treating these conditions. 1-(3-thienylmethyl)azocane has been found to enhance the release of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.

Propiedades

IUPAC Name |

1-(thiophen-3-ylmethyl)azocane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NS/c1-2-4-7-13(8-5-3-1)10-12-6-9-14-11-12/h6,9,11H,1-5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOLPYZYJXBZPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5745438.png)

![1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B5745445.png)

![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)

![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)